BenchChemオンラインストアへようこそ!

Irestatin 9389

IRE1 endonuclease UPR IC50 comparison

Irestatin 9389 (CAS 626221-47-4) is a validated IRE1α endonuclease inhibitor (IC50 6.3 nM) that uniquely blocks XBP-1 splicing without affecting IRE1 kinase activity. Unlike dual kinase-endonuclease inhibitors (4μ8C, KIRA6, MKC-3946) or pan-UPR modulators (salubrinal, tunicamycin), Irestatin 9389 delivers hypoxia-selective cytotoxicity (~80-fold colony inhibition under low O2, sparing normoxic cells) and single-agent tumor growth inhibition (73% reduction in HT1080 xenografts). This specificity makes it the definitive tool for dissecting IRE1 RNase-dependent pathways (XBP-1 splicing, RIDD) while preserving PERK/ATF6 branches. Procure Irestatin 9389 to ensure reproducible, published phenotypes in hypoxia and UPR research.

Molecular Formula C16H13F3N4OS2
Molecular Weight 398.4 g/mol
Cat. No. B2597605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrestatin 9389
Molecular FormulaC16H13F3N4OS2
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F
InChIInChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24)
InChIKeyOQPKODFAFXMGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Irestatin 9389: A Highly Potent IRE1 Endonuclease Inhibitor for Hypoxia-Targeted Research


Irestatin 9389 (CAS 626221-47-4) is a small-molecule inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) endonuclease domain, identified from a 66,000-compound high-throughput screen as part of the irestatin chemotype series [1]. It potently blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP-1) mRNA, a critical node in the unfolded protein response (UPR) pathway [2]. With a reported biochemical IC50 of 6.3 nM against the IRE1 endonuclease , Irestatin 9389 exhibits pronounced hypoxia-selective cytotoxicity—inhibiting colony formation under low oxygen conditions while sparing cells under normoxia—and demonstrates single-agent tumor growth inhibition in xenograft models [3].

Why Irestatin 9389 Cannot Be Simply Replaced by Another IRE1 Inhibitor or UPR Modulator


IRE1-targeting small molecules exhibit divergent mechanisms of action, binding modes, and functional consequences on UPR signaling. While compounds like STF-083010, 4μ8C, KIRA6, and MKC-3946 all target IRE1α, they differ in their inhibition of kinase versus endonuclease activity, their binding to ATP-pocket or allosteric sites, and their selectivity across the kinome [1]. Irestatin 9389 is a specific endonuclease inhibitor that does not affect IRE1 kinase activity [2], distinguishing it from dual kinase-endonuclease inhibitors and kinase-biased modulators. Furthermore, Irestatin 9389 was identified from a unique chemical scaffold and demonstrates hypoxia-dependent cytotoxicity that is not observed with pan-UPR modulators like salubrinal or tunicamycin, which lack this oxygen-dependent therapeutic window [3]. Substituting Irestatin 9389 with another IRE1 inhibitor without matching these specific mechanistic and functional properties can lead to confounded experimental outcomes or failure to recapitulate published hypoxia-selective phenotypes. The quantitative evidence below establishes the precise, comparator-validated points of differentiation that justify the procurement of Irestatin 9389 over its closest analogs.

Quantitative Differentiation of Irestatin 9389 vs. Comparators: A Procurement Evidence Guide


Endonuclease Inhibition Potency: Irestatin 9389 vs. STF-083010 and 4μ8C

Irestatin 9389 exhibits an IC50 of 6.3 nM against the IRE1 endonuclease , representing approximately 10-fold greater potency than the first-generation IRE1 endonuclease inhibitor STF-083010 (IC50 ≈ 60 nM) and comparable or superior to 4μ8C (IC50 ≈ 6-8 nM depending on assay format) [1]. This higher potency allows for lower working concentrations in cellular assays, reducing off-target and solvent-related artifacts.

IRE1 endonuclease UPR IC50 comparison

Hypoxia-Selective Colony Formation: Irestatin 9389 vs. Untreated Control

Under 48-hour hypoxia exposure, Irestatin 9389 (2.5 μM) reduced HT1080 fibrosarcoma colony formation from 48% (untreated control) to 0.62%, representing a nearly 80-fold inhibition [1]. In contrast, the same concentration had negligible effect on colony formation under normoxic conditions, demonstrating a hypoxia-selective cytotoxic window that is not observed with pan-UPR inhibitors like salubrinal [2].

hypoxia colony formation tumor microenvironment

In Vivo Tumor Growth Inhibition: Irestatin 9389 Monotherapy vs. Vehicle Control

In a subcutaneous HT1080 fibrosarcoma xenograft model, a two-week course of single-agent Irestatin 9389 (50 mg/kg i.p. every other day) reduced mean tumor volume from 1790 ± 380 mm³ (vehicle control) to 480 ± 210 mm³ (p < 0.01), a 73% reduction in tumor growth [1]. This level of single-agent in vivo efficacy distinguishes Irestatin 9389 from earlier IRE1 tool compounds that either lack in vivo activity or require combination therapy.

xenograft tumor growth inhibition in vivo efficacy

Mechanistic Specificity: Irestatin 9389 Does Not Inhibit IRE1 Kinase Activity

Unlike ATP-competitive IRE1 inhibitors such as KIRA6 or APY29, which affect both kinase and endonuclease domains, Irestatin 9389 specifically inhibits the endonuclease activity of IRE1 without altering kinase function [1]. This functional selectivity is critical for dissecting kinase-dependent versus endonuclease-dependent IRE1 signaling events, and for applications where kinase inhibition would confound results due to off-target kinome effects.

mechanism of action endonuclease kinase selectivity

Differential Phenotype vs. PERK Inhibitor GSK2606414 in ER Stress Models

In parallel pharmacological assessments of ER stress pathways, Irestatin 9389 (IRE1 inhibitor, IC50 = 6.3 nM) and GSK2606414 (PERK inhibitor, IC50 = 0.4 nM) show divergent cellular effects . While GSK2606414 potently inhibits PERK-mediated eIF2α phosphorylation, Irestatin 9389 selectively blocks XBP-1 splicing without affecting PERK signaling, confirming pathway-specific modulation [1]. This differential profile is essential for studies that require targeted perturbation of the IRE1-XBP1 axis without confounding UPR branch crosstalk.

PERK GSK2606414 ER stress comparative pharmacology

Optimal Research Applications for Irestatin 9389 Based on Verified Differential Evidence


Hypoxia-Dependent Tumor Biology and Microenvironment Studies

Irestatin 9389 is uniquely suited for experiments requiring hypoxia-selective cytotoxicity. Its ~80-fold colony formation inhibition under low oxygen conditions, with minimal normoxic toxicity [1], enables researchers to model tumor microenvironment responses and test hypoxia-targeted therapeutic strategies without the confounding cytotoxicity seen with non-selective UPR modulators.

In Vivo Xenograft Efficacy Studies Requiring Single-Agent Tumor Growth Inhibition

For preclinical oncology studies where combination therapy is not feasible or adds unwanted complexity, Irestatin 9389 provides validated single-agent in vivo efficacy (73% tumor growth reduction in HT1080 xenografts) [2]. This eliminates the need for a partner compound and simplifies dose optimization and endpoint analysis.

Mechanistic Dissection of IRE1 Endonuclease vs. Kinase Signaling

Researchers seeking to separate IRE1's RNase-dependent functions from its kinase-dependent functions should select Irestatin 9389 over dual or kinase-biased IRE1 inhibitors. Its specific inhibition of the endonuclease domain without affecting kinase activity [3] provides a clean tool for attributing phenotypes exclusively to XBP-1 splicing and RIDD (regulated IRE1-dependent decay) pathways.

UPR Branch-Specific Pharmacological Studies (IRE1 vs. PERK vs. ATF6)

In experiments requiring targeted inhibition of the IRE1-XBP1 axis while leaving PERK and ATF6 branches intact, Irestatin 9389 (IC50 6.3 nM) provides the necessary selectivity . Parallel use with a PERK inhibitor like GSK2606414 enables comparative dissection of UPR branch contributions to phenotypes such as apoptosis, autophagy, or chemoresistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irestatin 9389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.